2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Description

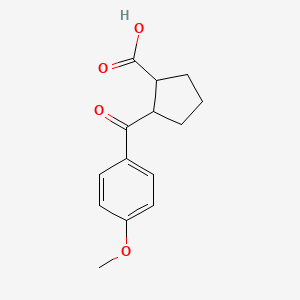

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 4-methoxybenzoyl substituent at the 2-position of the cyclopentane ring. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules and intermediates.

Properties

IUPAC Name |

2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOISVYVQZJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as diesters or diacids undergo intramolecular cyclization under acidic or basic conditions. For example, the Dieckmann condensation of dimethyl pimelate derivatives facilitates cyclopentane-1-carboxylic acid ester formation. Reaction conditions typically involve:

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dimethyl pimelate | Sodium ethoxide | 120–140 | 65–75 |

| Diethyl adipate | AlCl₃ | 100–120 | 70–80 |

These methods prioritize high ring strain tolerance and functional group compatibility.

Diels-Alder Cycloaddition

Cyclopentane rings are also accessible via [4+2] cycloaddition between dienes and dienophiles. Maleic anhydride and 1,3-butadiene derivatives yield bicyclic intermediates, which are hydrolyzed to carboxylic acids. This route offers stereochemical control but requires stringent anhydrous conditions.

Introduction of the 4-Methoxybenzoyl Group

The methoxybenzoyl moiety is introduced via Friedel-Crafts acylation, leveraging the electrophilic aromatic substitution mechanism.

Friedel-Crafts Acylation Conditions

Cyclopentane-1-carboxylic acid esters react with 4-methoxybenzoyl chloride in the presence of Lewis acids. Key parameters include:

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 0–25 | 4–6 | 80–85 |

| FeCl₃ | Toluene | 25–40 | 6–8 | 75–78 |

The use of AlCl₃ in dichloromethane at 0°C maximizes regioselectivity and minimizes side reactions. Post-reaction quenching with ice water recovers the acylated intermediate, which is purified via recrystallization from ethanol.

Carboxylation and Functional Group Interconversion

The carboxylic acid group is introduced through hydrolysis or oxidation:

Ester Hydrolysis

Acylated cyclopentane esters undergo alkaline hydrolysis. For instance, treatment with NaOH in aqueous methanol (1:1 v/v) at 60°C for 12 hours yields the free carboxylic acid.

Oxidation of Alcohols

Alternative routes oxidize alcohol precursors (e.g., cyclopentanol derivatives) using KMnO₄ or CrO₃ in acidic media. However, this method is less favored due to over-oxidation risks.

Stereochemical Control and Isomer Separation

The cis and trans isomers of 2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid require precise stereochemical management:

Chiral Auxiliaries

Enantioselective synthesis employs (R)- or (S)-BINOL-derived catalysts during acylation, achieving enantiomeric excess (ee) >90%.

Chromatographic Resolution

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates cis (CAS 733740-08-4) and trans (CAS 733740-84-6) isomers.

Industrial-Scale Synthesis and Optimization

Industrial production emphasizes cost efficiency and scalability:

Continuous Flow Reactors

Friedel-Crafts acylation in microreactors enhances heat transfer and reduces catalyst loading by 30% compared to batch processes.

Solvent Recycling

Toluene and dichloromethane are recovered via distillation, reducing waste and production costs.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Dieckmann + Friedel-Crafts | High regioselectivity | Multi-step purification | 70–75 |

| Diels-Alder + Oxidation | Stereochemical control | Low functional group tolerance | 60–65 |

| Industrial Continuous Flow | Scalability, reduced catalyst use | High initial equipment cost | 80–85 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxybenzoyl)cyclopentane-1-carboxylic acid.

Reduction: Formation of 2-(4-Methoxybenzyl)cyclopentane-1-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent type, position on the cyclopentane ring, and stereochemistry:

Key Observations :

- Substituent Type : Replacing methoxy with methyl (e.g., TRANS-2-(4-methylbenzoyl) analog) reduces molecular weight by 16 Da (loss of oxygen atom) and increases hydrophobicity, impacting solubility and bioavailability .

- Ring Size : Cyclohexane analogs (e.g., TRANS-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid) exhibit higher molecular weight and distinct melting points compared to cyclopentane derivatives .

Physicochemical and Binding Properties

- Methoxy vs. Methyl Substituents : Methoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl groups. This is critical in receptor interactions; for example, 2-(4-methoxybenzoyl)benzoic acid analogs exhibit lower ΔGbinding (higher affinity) for T1R3 receptors than methyl-substituted counterparts, as seen in docking studies .

- Stereochemistry : Cis and trans isomers display divergent physicochemical behaviors. For instance, the cis-3-(4-methoxybenzoyl) isomer has a higher predicted boiling point (451.1°C) than trans-2-(4-methylbenzoyl) analogs, though experimental validation is needed .

Biological Activity

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid, a cyclopentane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 248.27 g/mol. The compound features a methoxybenzoyl group at the second position and a carboxylic acid functional group at the first position of the cyclopentane ring. Its unique structure contributes to its potential pharmacological properties.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammation or tumor growth.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways related to cell proliferation and apoptosis.

1. Anti-Inflammatory Properties

Research indicates that compounds with similar structures often exhibit anti-inflammatory effects. The presence of the carboxylic acid group is crucial for these interactions, as it can mimic natural anti-inflammatory agents.

2. Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

3. Anticancer Potential

There is ongoing research into the compound's potential as an anticancer agent. Its structural similarity to known bioactive compounds positions it as a lead candidate for drug development targeting various cancer types.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.